![molecular formula C16H15N5O2 B2953111 (E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035019-28-2](/img/structure/B2953111.png)
(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
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Description
(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The presence of a 1,2,4-oxadiazole moiety and a pyrrol group in the compound suggests potential anticancer properties. Similar structures have been studied for their ability to interact with the EGFR kinase domain ATP binding site, which is crucial in the signaling pathways of cancer cells . The compound could be designed to inhibit EGFR, thereby impeding cancer cell proliferation.
Antibacterial and Antifungal Applications
Compounds with 1,2,4-oxadiazole and pyrrol groups have shown a wide range of activities, including antibacterial and fungicidal effects . This compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungals.
CNS Depressive Effects
Derivatives of 1,2,4-triazol-5-one, which share some structural similarities with the compound , have demonstrated depressive effects on the central nervous system (CNS) of mice . This suggests potential applications in the development of sedatives or anesthetics.
Antiviral Properties
The triazole and pyrrol groups have been associated with antiviral activities . Research into this compound could lead to the discovery of new antiviral agents, particularly against viruses that have developed resistance to current medications.
Analgesic and Anti-inflammatory
Compounds containing pyrrol and oxadiazole structures have been reported to possess analgesic and anti-inflammatory properties . This compound could be part of research aimed at creating new pain relief medications or anti-inflammatory drugs.
Receptor Tyrosine Kinases Inhibition
Receptor tyrosine kinases (RTKs) are important targets in cancer therapy. The molecular docking studies of similar compounds indicate that they can bind to RTKs, potentially inhibiting their activity and affecting cancer cell growth .
properties
IUPAC Name |
(E)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-21-9-3-5-13(21)16-19-15(23-20-16)11-18-14(22)7-6-12-4-2-8-17-10-12/h2-10H,11H2,1H3,(H,18,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCZESNIKYWMV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide |
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